![molecular formula C15H15FN2O2S B4182290 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4182290.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide, also known as PNU-74654, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic applications in the fields of cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation, inflammation, and neurodegenerative disorders. It has also been shown to have potential applications in the treatment of cardiovascular diseases, diabetes, and infectious diseases.
Wirkmechanismus
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide exerts its effects by inhibiting the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP), tankyrase, and mono(ADP-ribosyl)transferases (ARTs). PARP is involved in DNA repair, while tankyrase and ARTs are involved in various cellular processes, including telomere maintenance, Wnt signaling, and protein trafficking. Inhibition of these enzymes leads to the disruption of various cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can be affected by the cellular context in which it is used.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its off-target effects and develop more specific inhibitors. Finally, there is a need to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety in animal models.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h4-7,12H,2-3,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCVVEKGZIDBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-isoxazolecarboxamide](/img/structure/B4182209.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)
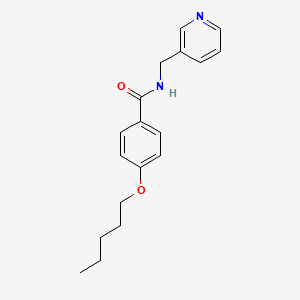
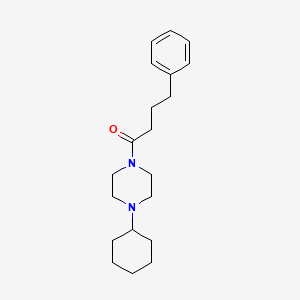

![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)
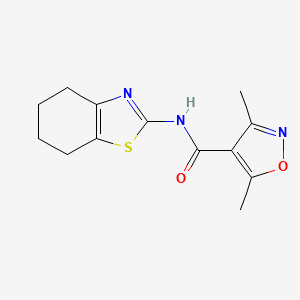
![N-(2-methoxydibenzo[b,d]furan-3-yl)pentanamide](/img/structure/B4182284.png)

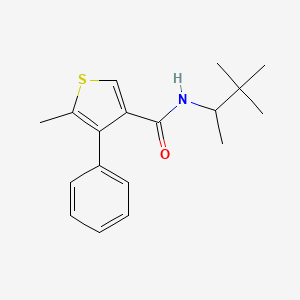
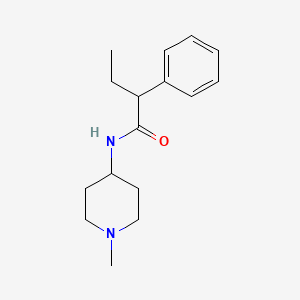
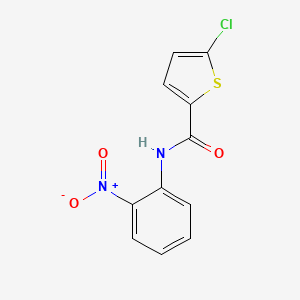
![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)